
A Comparative Analysis of SASS6 Orthologs in
Centriole Biogenesis and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AS6

Cat. No.: B15608052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Spindle Assembly Abnormal 6

(SASS6) orthologs, crucial proteins in the formation of centrioles. Understanding the conserved

and divergent features of SASS6 across different species is vital for research into cell division,

ciliogenesis, and associated diseases, including cancer and microcephaly. This document

summarizes key quantitative data, details relevant experimental protocols, and visualizes the

protein's role in cellular pathways.

Functional Conservation and Divergence of SASS6
Orthologs
SASS6 is a foundational protein in the formation of the cartwheel structure, which establishes

the nine-fold symmetry of centrioles.[1][2] This function is highly conserved across a wide

range of species, from single-celled organisms to humans. The SASS6 protein family is

characterized by an N-terminal PISA (Present in SAS-6) motif and a C-terminal coiled-coil

domain, which are essential for its function. The coiled-coil domain facilitates

homodimerization, a critical step for the self-assembly of the cartwheel hub.

While the core function of SASS6 in centriole duplication is conserved, studies have revealed

some functional divergences. For instance, in Tetrahymena thermophila, two SASS6 paralogs,

TtSAS6a and TtSAS6b, have distinct roles; TtSAS6a is primarily structural, while TtSAS6b is
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involved in determining the location of new basal body assembly. This suggests that in some

lineages, SASS6 has undergone sub-functionalization.

Dysregulation of SASS6 expression has severe consequences. Overexpression can lead to

centriole amplification, a hallmark of some cancers, while its depletion blocks centriole

duplication.[3] Mutations in the human SASS6 gene are linked to autosomal recessive primary

microcephaly.[4]

Quantitative Data Summary
The following table summarizes available quantitative data comparing SASS6 orthologs. Direct

comparative biochemical data, such as binding affinities, are not extensively available in the

literature. The data presented here is derived from studies on individual orthologs.

Feature
Human (Homo
sapiens)

Mouse (Mus
musculus)

Fruit Fly
(Drosophila
melanogaster)

Nematode
(Caenorhabditi
s elegans)

Protein Length

(isoform 1)
657 amino acids 647 amino acids 547 amino acids 664 amino acids

Key Interacting

Partner
STIL Stil Ana2 SAS-5

Effect of

Depletion

Blocks centriole

duplication[1]

Embryonic

arrest, p53

activation,

centriole

formation defects

in embryos[4]

Absence of

centrioles

Daughter

centriole

formation

failure[1]

Overexpression

Phenotype

Centriole

amplification[1]

Induces

formation of

ectopic

structures

Formation of

Sas-6 and Ana2

particles (SAPs)

that can organize

microtubules[5]

Not extensively

characterized

Key Signaling Pathway
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SASS6 is a critical upstream regulator of ciliogenesis. The primary cilium, an antenna-like

organelle that protrudes from the cell surface, is involved in sensing extracellular signals. The

formation of the primary cilium is dependent on the proper formation of the basal body, which is

a mature centriole. Therefore, SASS6, by controlling centriole duplication, indirectly influences

signaling pathways that are dependent on the primary cilium. One such pathway is the Hippo

signaling pathway, of which YAP and TAZ are the main downstream effectors. Dysregulation of

SASS6 can lead to defects in ciliogenesis, which in turn can affect YAP/TAZ activity, impacting

cell proliferation and tissue growth. The precise molecular link between SASS6 and the

YAP/TAZ pathway is still under investigation and is thought to be mediated through the primary

cilium.
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Caption: SASS6 role in centriole duplication and its link to YAP/TAZ signaling.
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Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Determine SASS6-
STIL Interaction
This protocol is designed to verify the interaction between SASS6 and its key binding partner,

STIL (or its orthologs), in a cellular context.

Materials:

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with

freshly added protease inhibitor cocktail.

Wash Buffer: Cell Lysis Buffer without protease inhibitors.

Antibodies: Anti-SASS6 antibody (for immunoprecipitation), Anti-STIL antibody (for western

blotting), and appropriate secondary antibodies.

Protein A/G magnetic beads.

SDS-PAGE gels and western blotting apparatus.

Procedure:

Cell Culture and Lysis:

Culture cells of interest (e.g., HEK293T cells transiently overexpressing tagged SASS6

and STIL orthologs) to ~80-90% confluency.

Harvest cells and wash twice with ice-cold PBS.

Lyse cells in ice-cold Cell Lysis Buffer for 30 minutes on a rotator at 4°C.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant.

Immunoprecipitation:
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Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the anti-SASS6 antibody or an isotype control IgG for

2-4 hours or overnight at 4°C with gentle rotation.

Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate

for another 1-2 hours at 4°C.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads three to five times with ice-cold Wash Buffer.

Elution and Analysis:

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and

boiling for 5-10 minutes.

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane and perform a western blot using the anti-STIL

antibody to detect the co-immunoprecipitated protein.
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Caption: Workflow for SASS6-STIL co-immunoprecipitation.
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This guide provides a foundational understanding of SASS6 orthologs. Further research is

necessary to elucidate the finer quantitative differences in their biochemical properties and the

precise molecular mechanisms that connect SASS6 to various signaling pathways. The

provided protocols and diagrams serve as a starting point for designing and interpreting

experiments in this critical area of cell biology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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